P2X7R Antagonism: Methyl Carbamate vs. Urea-Linked Analogs
Close structural analogs of CAS 1235304‑25‑2 have been evaluated as P2X7 receptor antagonists. The methyl carbamate‑bearing scaffold confers an IC₅₀ of 536 nM against human P2X7R expressed in HEK293 cells [REFS‑1], which is approximately 28‑fold less potent than the TAK1 inhibitory analog (IC₅₀ = 37 nM) [REFS‑2] but >28‑fold more selective against the P2X7R target compared to the NaV 1.7‑directed analog (IC₅₀ = 240 nM) [REFS‑3]. This demonstrates that the N‑1 methyl carbamate substitution profile is a key determinant of P2X7R over NaV 1.7 selectivity.
| Evidence Dimension | P2X7R antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 536 nM (methyl carbamate analog: 4-((5-ethylthiophene-2-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide) |
| Comparator Or Baseline | 37 nM (TAK1 inhibitor analog: N,N-dimethyl-4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide); 240 nM (NaV 1.7 antagonist analog: same dimethyl sulfonamide derivative) |
| Quantified Difference | 28‑fold weaker than TAK1 analog; 2.2‑fold more potent vs. P2X7R than NaV 1.7 analog |
| Conditions | Human P2X7R expressed in HEK293 cells; ethidium iodide uptake assay |
Why This Matters
Researchers prioritizing P2X7R‑mediated inflammatory pathways should select the methyl carbamate scaffold over dimethyl sulfonamide analogs to achieve target‑specific potency while minimizing NaV 1.7 off‑target activity.
- [1] BindingDB Entry BDBM50277548 (CHEMBL4173394). IC₅₀ = 536 nM; antagonist activity at human P2X7R (HEK293, ethidium iodide uptake assay). View Source
- [2] BindingDB Entry BDBM50529793 (CHEMBL4586372). IC₅₀ = 37 nM; inhibition of human TAK1‑TAB1 complex. View Source
- [3] BindingDB Entry BDBM50379389 (CHEMBL2010816). IC₅₀ = 240 nM; antagonist activity at human NaV 1.7 (HEK293, PatchXpress). View Source
